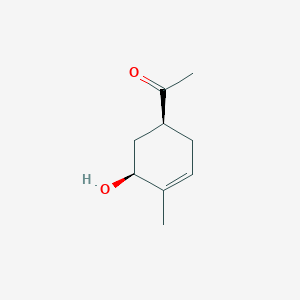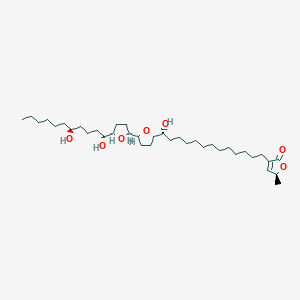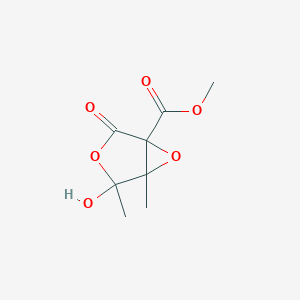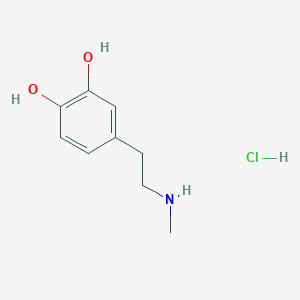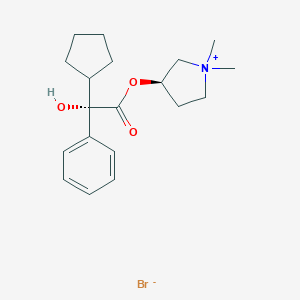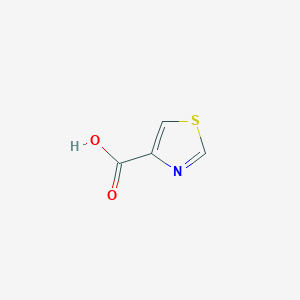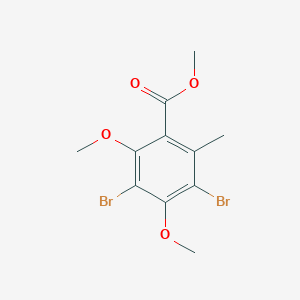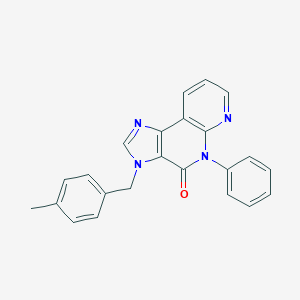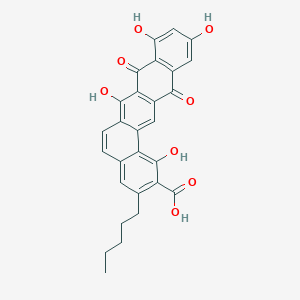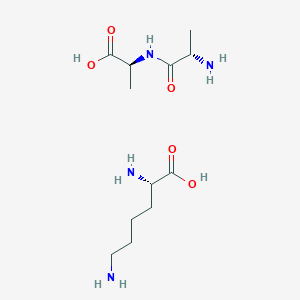
Poly(lysine(alanylalanine))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(lysine(alanylalanine)) is a biopolymer that has gained significant attention in the field of biomedicine due to its unique properties. This polymer is a combination of lysine and alanine-alanine dipeptides, which makes it a cationic and hydrophobic polymer. Poly(lysine(alanylalanine)) is synthesized through a simple and cost-effective method, which makes it an attractive option for various applications.
作用機序
Poly(lysine(alanylalanine)) interacts with negatively charged molecules through electrostatic interactions, which leads to the formation of complexes. These complexes can then be internalized by cells through endocytosis, leading to the release of the cargo molecule. In gene therapy, poly(lysine(alanylalanine)) can also act as a transfection agent, facilitating the delivery of the gene into the cell nucleus.
生化学的および生理学的効果
Poly(lysine(alanylalanine)) has been shown to have low toxicity and high biocompatibility, making it an attractive option for various applications. In vitro studies have shown that poly(lysine(alanylalanine)) can enhance the transfection efficiency of plasmid DNA, leading to increased gene expression. In vivo studies have shown that poly(lysine(alanylalanine)) can improve the pharmacokinetics and biodistribution of drugs, leading to increased efficacy.
実験室実験の利点と制限
Poly(lysine(alanylalanine)) has several advantages for lab experiments, including its easy synthesis and purification, low toxicity, and high biocompatibility. However, the cationic nature of the polymer can also lead to non-specific interactions with negatively charged molecules, leading to decreased specificity. Additionally, the hydrophobic nature of the polymer can also lead to aggregation and precipitation in aqueous solutions.
将来の方向性
Include the development of new synthesis methods, the optimization of existing methods, and the exploration of new applications. Poly(lysine(alanylalanine)) has the potential to revolutionize the field of biomedicine and improve the lives of millions of people worldwide.
合成法
Poly(lysine(alanylalanine)) can be synthesized through two methods: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SOPS). In SPPS, the polymer is synthesized on a solid support, while in SOPS, the polymer is synthesized in a solution. Both methods involve the coupling of lysine and alanine-alanine dipeptides using a coupling reagent. The resulting polymer is then purified using various methods, such as dialysis and HPLC.
科学的研究の応用
Poly(lysine(alanylalanine)) has various scientific research applications, including drug delivery, gene therapy, and tissue engineering. Due to its cationic nature, poly(lysine(alanylalanine)) can interact with negatively charged molecules, such as nucleic acids and proteins, making it an ideal candidate for drug delivery and gene therapy. In tissue engineering, poly(lysine(alanylalanine)) can be used as a scaffold material due to its biocompatibility and biodegradability.
特性
CAS番号 |
130059-76-6 |
|---|---|
製品名 |
Poly(lysine(alanylalanine)) |
分子式 |
C12H26N4O5 |
分子量 |
306.36 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H12N2O3.C6H14N2O2/c1-3(7)5(9)8-4(2)6(10)11;7-4-2-1-3-5(8)6(9)10/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);5H,1-4,7-8H2,(H,9,10)/t3-,4-;5-/m00/s1 |
InChIキー |
NNMKIPKDJJVWKP-JGAGYOMOSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N |
SMILES |
CC(C(=O)NC(C)C(=O)O)N.C(CCN)CC(C(=O)O)N |
正規SMILES |
CC(C(=O)NC(C)C(=O)O)N.C(CCN)CC(C(=O)O)N |
その他のCAS番号 |
130059-76-6 |
同義語 |
(poly-Lys)AA poly(Lys(DL-Ala-Ala)) poly(lysine(alanylalanine)) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



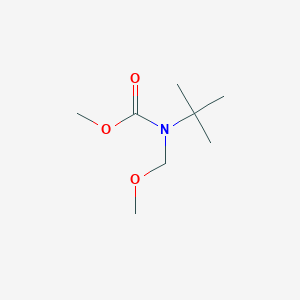
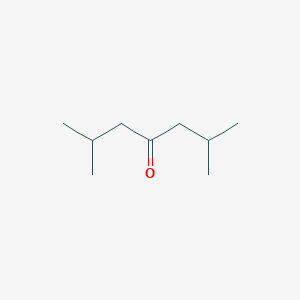
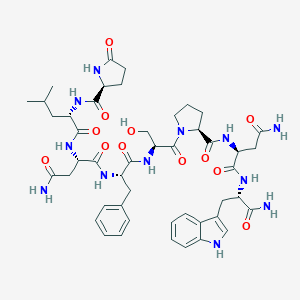
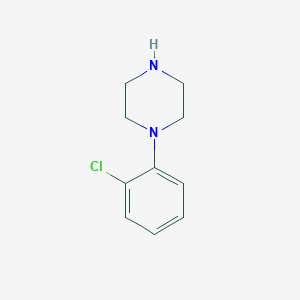
![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)
